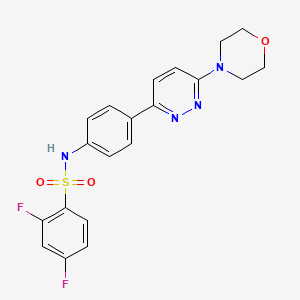

2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

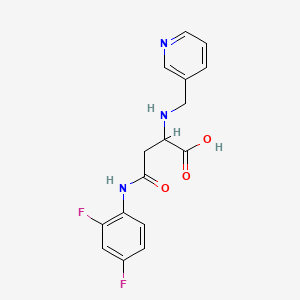

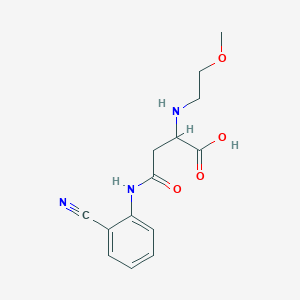

The compound “2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a morpholinopyridazinyl group, and two fluorine atoms attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholinopyridazinyl group and the benzenesulfonamide group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The benzenesulfonamide group, for example, might undergo reactions with bases or nucleophiles. The morpholinopyridazinyl group could also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atoms and the morpholinopyridazinyl group, for instance, might affect these properties .Scientific Research Applications

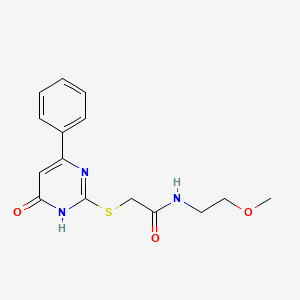

Therapeutic Applications in Idiopathic Pulmonary Fibrosis and Cough

The phosphatidylinositol 3-kinase inhibitors closely related to the compound have been evaluated for the treatment of idiopathic pulmonary fibrosis and cough. These inhibitors, including GSK-2126458, have shown potential based on in vitro data supporting their utility in these conditions, leading to the commencement of Phase I studies for idiopathic pulmonary fibrosis treatment (Norman, 2014).

Anti-Cancer Activity

A novel compound synthesized from morpholine-substituted β-diketone showed significant anti-breast cancer activity against MCF-7 breast cancer cell lines. Molecular docking studies suggested a favorable interaction with the estrogen receptor, indicating potential as an anti-breast cancer agent (Kumar et al., 2020).

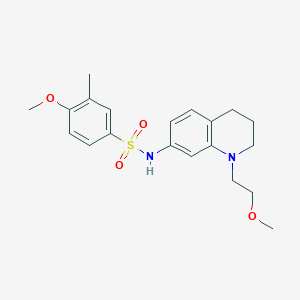

Enzyme Inhibition for Therapeutic Applications

Several studies have synthesized and evaluated benzenesulfonamides for their enzyme inhibitory activities, particularly targeting carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are relevant for conditions like glaucoma, neurological disorders, and cancer. Compounds showing potent inhibition against human cytosolic isoforms hCA I and II, as well as AChE, indicate their therapeutic potential in these areas. The novel sulfonamides displayed significant inhibitory profiles, suggesting their usefulness in designing drugs for treating diseases associated with these enzymes (Gul et al., 2016; Yamali et al., 2020; Lolak et al., 2020).

Molecular Docking and Structural Analysis

Investigations into the molecular docking and structural elucidation of novel sulfonamide derivatives have provided insights into their potential interactions with biological targets. These studies offer foundational knowledge for further drug development, highlighting the versatile applications of these compounds in medicinal chemistry (Demircioğlu et al., 2018; Ghorab et al., 2017).

Antimicrobial and Antioxidant Properties

Sulfonamide derivatives have been explored for their antimicrobial and antioxidant properties, demonstrating effectiveness against various bacterial and fungal strains. These findings underscore the potential of these compounds in developing new antimicrobial agents with added antioxidant benefits, contributing to their therapeutic versatility (Sarvaiya et al., 2019; Feng et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,4-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O3S/c21-15-3-7-19(17(22)13-15)30(27,28)25-16-4-1-14(2-5-16)18-6-8-20(24-23-18)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEZQQBIPYFRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2664989.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2664991.png)

![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2664995.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)

![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2664998.png)